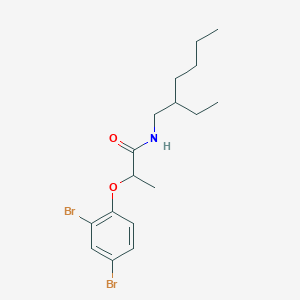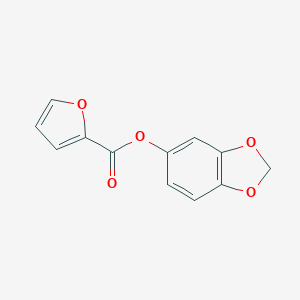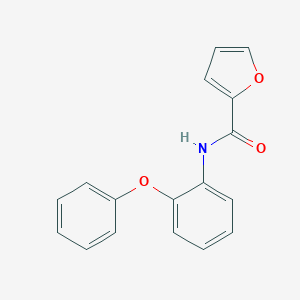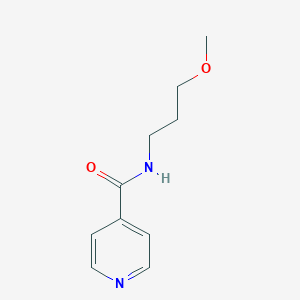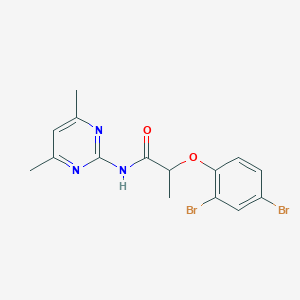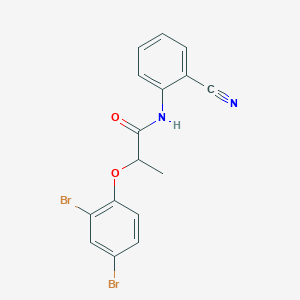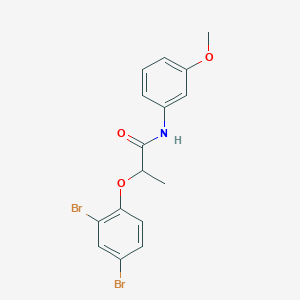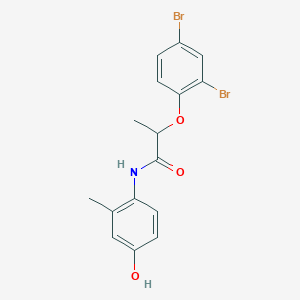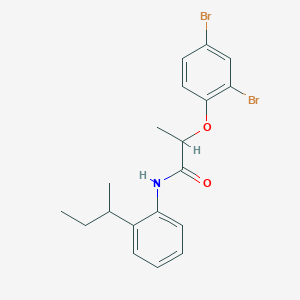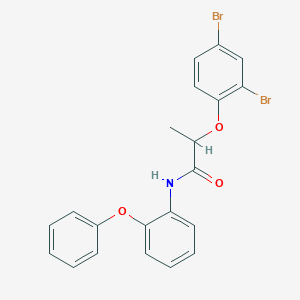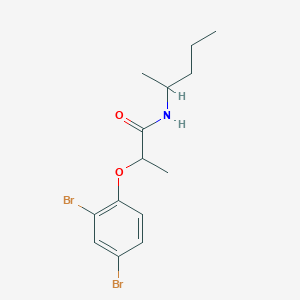
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide, also known as BML-210, is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 and the modulation of ion channels in the nervous system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide may reduce inflammation and pain. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has also been found to modulate the activity of ion channels such as the voltage-gated potassium channel, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects in animal models of epilepsy. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, but further research is needed to determine its efficacy in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to its use in lab experiments. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has low solubility in water, which may limit its use in certain assays. It is also important to note that the effects of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide may vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of cancer. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to inhibit the growth of cancer cells in vitro, but further research is needed to determine its efficacy in animal models and human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to have neuroprotective effects in animal models, but further research is needed to determine its efficacy in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide and to optimize its synthesis and purification methods for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide as a white solid. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Propriétés
Formule moléculaire |
C19H16BrNO |
|---|---|
Poids moléculaire |
354.2 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H16BrNO/c1-13-11-16(9-10-18(13)20)21-19(22)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12H2,1H3,(H,21,22) |
Clé InChI |
RBIMGIDNYXNNAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



